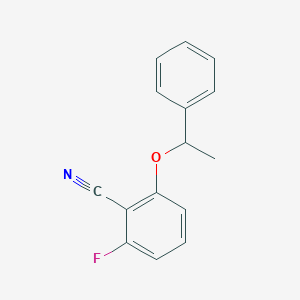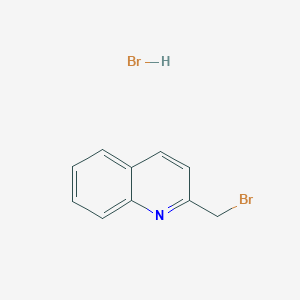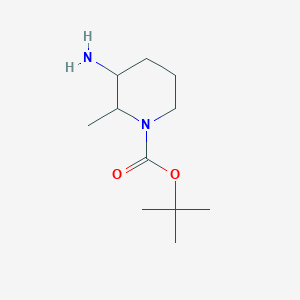![molecular formula C10H14N6 B1532866 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1374251-00-9](/img/structure/B1532866.png)
1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
概要
説明
“1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a type of pyrimidopyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring . Pyrimidopyrimidines are known for their biological significance and are used on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of such compounds involves various methods. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . The synthesis of these compounds is significant and has been studied extensively .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings and nitrogen atoms . Detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound shows reactivity with various substituents linked to the ring carbon and nitrogen atoms . It also exhibits inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Novel Isoxazolines and Isoxazoles : A study by Rahmouni et al. (2014) describes the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds are synthesized through [3+2] cycloaddition reactions, demonstrating the utility of pyrazolo[3,4-d]pyrimidin derivatives in the construction of complex heterocyclic compounds (Rahmouni et al., 2014).
Development of Heterocyclic Compounds : Mohamed et al. (2011) synthesized pyrazolo[1,5-a]pyrimidine, among other derivatives, by reacting sodium salts of certain compounds with different heterocyclic amines in piperidenium acetate. This showcases the versatility of pyrazolo[3,4-d]pyrimidin derivatives in forming various heterocyclic structures (Mohamed et al., 2011).
Microwave Assisted Synthesis and Antibacterial Activity : Merugu et al. (2010) explored the synthesis of pyrimidine imines and thiazolidinones containing the piperidine moiety under microwave irradiation, indicating the potential of these derivatives in the development of antibacterial agents (Merugu et al., 2010).
Synthesis of N‐alkylated Pyrazolo[3,4‐d]pyrimidine Analogs : A study by Aydin et al. (2021) involved synthesizing new derivatives of pyrazolo[3,4‐d]pyrimidine by alkylation of the N1 nitrogen atom, demonstrating the compound's potential in pharmacological studies (Aydin et al., 2021).
Synthesis of Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as Human A₃ Adenosine Receptor Antagonists : Baraldi et al. (2012) explored the synthesis of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting their potential as human A₃ adenosine receptor antagonists. This demonstrates the medical relevance of these compounds (Baraldi et al., 2012).
Biological and Pharmaceutical Applications
Evaluation of Acetylcholinesterase and Carbonic Anhydrase Inhibition : Aydin et al. (2021) also tested the synthesized N‐alkylated pyrazolo[3,4‐d]pyrimidine compounds for their ability to inhibit acetylcholinesterase and carbonic anhydrase, indicating their potential for therapeutic applications (Aydin et al., 2021).
Antibacterial and Antioxidant Activities : The study by Merugu et al. (2010) also assessed the antibacterial activity of synthesized compounds, while Gouda (2012) evaluated the antioxidant properties of new pyrazolopyridine derivatives, highlighting the potential health benefits of these compounds (Merugu et al., 2010); (Gouda, 2012).
Structural and Molecular Studies
Structural Characterization : The studies often involve comprehensive characterization of the synthesized compounds using techniques like NMR, IR, and mass spectrometry, providing valuable insights into their molecular structures and properties (Rahmouni et al., 2014).
Hydrogen Bonding in Hydrated and Anhydrous Forms : Trilleras et al. (2008) investigated the hydrogen bonding in hydrated and anhydrous forms of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, contributing to a deeper understanding of the compound's molecular interactions (Trilleras et al., 2008).
作用機序
Target of Action
Similar compounds have been found to inhibit kinases such as pkb and RIPK1 , which play crucial roles in cellular processes such as cell proliferation and necroptosis .
Mode of Action
It’s worth noting that similar compounds have been found to act as atp-competitive inhibitors , suggesting that “1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential targets, it’s likely that this compound affects pathways related to cell proliferation and necroptosis .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
Similar compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
将来の方向性
生化学分析
Biochemical Properties
The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. This interaction is ATP-competitive and has been observed to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, this compound has shown significant effects. It has been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PKB. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing ATP from binding, thereby inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of downstream targets of PKB, ultimately influencing cell survival and proliferation pathways .
Temporal Effects in Laboratory Settings
It has been observed that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance . This suggests that the effects of the compound may decrease over time due to its metabolism and clearance from the system.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been reported that representative compounds strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
It has been observed that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo .
特性
IUPAC Name |
1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h5-7,12H,1-4H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOWGQUGVMJJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in pharmaceutical chemistry?
A1: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial intermediate in synthesizing Ibrutinib []. This drug, Ibrutinib, is a targeted therapy used in treating certain types of blood cancers. The preparation method outlined in the research utilizes a Mitsunobu reaction between 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine to efficiently yield this vital intermediate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)









![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)



